5-Benzyl-2-hydroxybenzaldehyde

Overview

Description

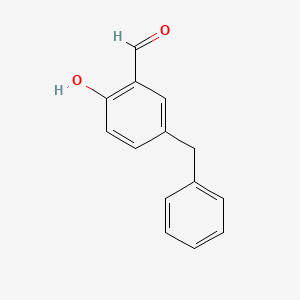

5-Benzyl-2-hydroxybenzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at position 2 and a benzyl group at position 5 on the aromatic ring. Its molecular formula is C₁₄H₁₂O₂, with a calculated molecular weight of 212.24 g/mol (based on empirical formula) . While specific CAS or PubChem data are unavailable in the provided evidence, its structural analogues suggest applications in organic synthesis, particularly as intermediates for pharmaceuticals or functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Benzyl-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation of benzyl chloride with salicylaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: Reduction of this compound can yield benzyl alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Benzyl ethers or esters.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that 5-Benzyl-2-hydroxybenzaldehyde exhibits significant antioxidant properties. A study demonstrated that compounds with similar structures showed varying degrees of free radical scavenging activity, which is crucial for developing therapeutic agents against oxidative stress-related diseases .

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against various pathogens. In one study, derivatives of benzaldehyde compounds exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that the presence of the hydroxyl group enhances the antimicrobial efficacy .

Anticancer Potential

this compound derivatives have been investigated for their anticancer properties. A series of synthesized hydrazones derived from this compound demonstrated cytotoxic effects against cancer cell lines, indicating potential as lead compounds for cancer therapy .

Materials Science

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Research has shown that derivatives can be utilized in the fabrication of organic light-emitting diodes (OLEDs) due to their ability to form thin films with good charge transport properties .

Fluorescent Sensors

this compound has been explored as a precursor for developing fluorescent sensors for detecting metal ions. The chelation ability of the hydroxyl group allows for selective binding with metal ions, leading to significant changes in fluorescence intensity .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Test Organisms/Conditions | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antioxidant | DPPH Assay | 45.3 | |

| Antibacterial | Staphylococcus aureus | 32.1 | |

| Escherichia coli | 28.7 | ||

| Anticancer | MCF-7 Cell Line | 18.4 |

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, derivatives of this compound were synthesized and tested against various bacterial strains. The results showed that modifications to the benzyl group significantly enhanced antibacterial activity, suggesting that further structural optimization could lead to more effective antimicrobial agents .

Case Study 2: Antioxidant Efficacy

A comparative study evaluated the antioxidant capacity of several hydroxylated benzaldehydes, including this compound. The compound exhibited superior scavenging activity against free radicals compared to standard antioxidants like ascorbic acid, highlighting its potential application in formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 5-Benzyl-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Key Properties

The table below compares 5-Benzyl-2-hydroxybenzaldehyde with eight analogues, highlighting substituent effects on molecular properties and applications:

Biological Activity

5-Benzyl-2-hydroxybenzaldehyde is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H12O2

- Molecular Weight : 212.24 g/mol

- CAS Number : 72375-01-0

This compound primarily interacts with cellular antioxidation systems, affecting redox homeostasis. Its mechanism involves:

- Targeting Cellular Redox Systems : The compound disrupts oxidative stress-response pathways, leading to significant biochemical changes.

- Inhibition of Fungal Growth : It shows potent antifungal activity by interfering with the mitochondrial respiratory chain in fungi, which is critical for their energy production.

Biological Activities

Dosage Effects in Animal Models

Studies on animal models reveal that the biological effects of this compound vary significantly with dosage:

- Low Doses : Demonstrated antifungal activity without notable toxicity.

- High Doses : Associated with increased mortality and adverse health effects, including respiratory issues and organ damage .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of this compound against Candida species. Results showed a dose-dependent inhibition of fungal growth, highlighting its potential as a therapeutic agent in treating fungal infections.

Case Study 2: Toxicological Assessment

In a toxicological assessment involving F344/N rats, exposure to high doses resulted in significant mortality rates. The study indicated a median lethal concentration (LC50) of <5 mg/L, underscoring the need for careful dosage management in therapeutic applications .

Comparison with Similar Compounds

The unique structure of this compound imparts distinct biological properties compared to similar compounds:

| Compound Name | Antifungal Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound | High | Potential | Moderate |

| 5-Butoxy-2-hydroxybenzaldehyde | Moderate | Low | Low |

| 5-Butyl-2-hydroxybenzaldehyde | Low | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Benzyl-2-hydroxybenzaldehyde and its derivatives?

- Methodology : Synthesis typically involves Friedel-Crafts benzylation of 2-hydroxybenzaldehyde derivatives. For example, coupling benzyl chloride with 2-hydroxybenzaldehyde under acidic conditions (e.g., AlCl₃ catalysis). Derivatives can be prepared via nucleophilic substitution or condensation reactions, such as hydrazone formation (using hydrazines) or Schiff base synthesis (with amines) .

- Key Considerations : Monitor reaction progress using TLC or HPLC to detect intermediates/by-products. Purify via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of vapors. Avoid static discharge by grounding equipment .

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Regularly inspect containers for leaks or degradation .

Q. Which spectroscopic techniques are most suitable for characterizing this compound?

- Techniques :

- IR Spectroscopy : Identify hydroxyl (-OH, ~3200 cm⁻¹) and aldehyde (C=O, ~1680 cm⁻¹) stretches. Compare with reference spectra for similar aldehydes .

- NMR : Use ¹H NMR to confirm benzyl proton integration (δ 4.0–4.5 ppm for -CH₂-) and aromatic coupling patterns. ¹³C NMR resolves aldehyde carbons (~190 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictory crystallographic data during structural determination of this compound?

- Approach : Use SHELX software (e.g., SHELXL for refinement) to model hydrogen bonding and torsional angles. Validate against high-resolution data (e.g., synchrotron sources) to address disorder or twinning .

- Troubleshooting : If R-factors remain high, re-examine data for missed symmetry (e.g., pseudomerohedral twinning) or solvent masking .

Q. How can structure-activity relationship (SAR) studies evaluate the bioactivity of this compound derivatives?

- Design : Synthesize analogs with variations in the benzyl or hydroxyl groups. Test biological activity (e.g., enzyme inhibition) and correlate substituent effects with potency .

- Tools : Use computational docking (e.g., AutoDock) to predict binding modes. Validate experimentally via X-ray crystallography of protein-ligand complexes .

Q. What computational/experimental approaches assess the stability of this compound under experimental conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Chemical Stability : Expose the compound to varying pH (1–13) and monitor degradation via HPLC. Compare with analogs like 4-hydroxybenzaldehyde to identify structural vulnerabilities .

Q. How can SHELX software optimize crystal structure refinement for this compound?

- Workflow : Process diffraction data with SHELXD for phasing and SHELXL for least-squares refinement. Use SHELXPRO to visualize electron density maps and adjust hydrogen atom positions .

- Challenges : Address low-resolution data by applying restraints (e.g., similarity constraints for aromatic rings) .

Q. What are common by-products in the synthesis of this compound, and how are they mitigated?

- By-Products : Over-benzylation (di-substituted products) or oxidation of the aldehyde group.

- Mitigation : Optimize reaction stoichiometry (1:1 benzyl chloride:aldehyde) and use antioxidants (e.g., BHT) during purification .

Q. In comparative studies with analogs (e.g., 4-hydroxybenzaldehyde), what methodological considerations ensure valid comparisons?

- Controls : Standardize solvent systems and concentrations. Use identical analytical methods (e.g., UV-Vis λmax for solubility studies) .

- Data Normalization : Account for substituent effects (e.g., electron-withdrawing groups) using Hammett plots or QSAR models .

Q. How can high-throughput screening evaluate biological activities of this compound derivatives?

Properties

IUPAC Name |

5-benzyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-13-9-12(6-7-14(13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNZXGZKHKUKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.